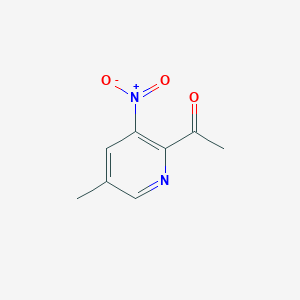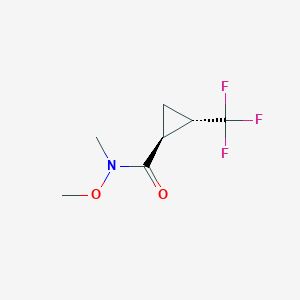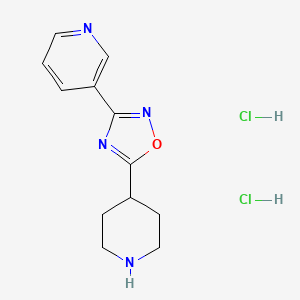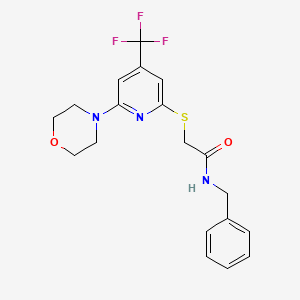
1-(5-Methyl-3-nitropyridin-2-yl)ethanone
Übersicht
Beschreibung
1-(5-Methyl-3-nitropyridin-2-yl)ethanone is a chemical compound with the molecular formula C8H8N2O3 . It is used in various scientific research and has a molecular weight of 180.16 g/mol.
Synthesis Analysis
The synthesis of nitropyridines, which are similar to the compound , involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent. This reaction yields the N-nitropyridinium ion. When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .Molecular Structure Analysis
The molecular structure of 1-(5-Methyl-3-nitropyridin-2-yl)ethanone consists of a pyridine ring substituted with a methyl group at the 5th position and a nitro group at the 3rd position. An ethanone group is attached to the 1st position of the pyridine ring .Chemical Reactions Analysis
The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(5-Methyl-3-nitropyridin-2-yl)ethanone include its molecular weight, density, melting point, boiling point, and molecular formula .Wissenschaftliche Forschungsanwendungen
Chemical Transformations
- Hydrazinolysis and Oxidation : The compound undergoes hydrazinolysis, leading to the formation of 1-(1H-pyrazol-3-yl)ethanone hydrazone. Its structure was confirmed by synthesizing from 3-acetyl-1H-pyrazole and comparing IR and 1H NMR spectra. Further oxidation with potassium permanganate yields 1H-pyrazole-3-carboxylic acid (Smolyar, 2010).
Synthesis of Anticancer Intermediates
- Formation of Anticancer Drug Intermediates : The compound serves as an intermediate for anticancer drugs. A high-yield synthetic method has been established, involving multi-step nucleophilic reactions starting from commercially available 2-chloro-5-nitropyridine. The structure of the synthesized product is confirmed by 1H NMR (Zhang, Lai, Feng, & Xu, 2019).
Synthesis of Derivatives for Antibacterial and Antifungal Activities
- Production of Arylsulfonamide-Based Derivatives : The compound is used in synthesizing new arylsulfonamide-based derivatives. These derivatives exhibit significant antibacterial and antifungal activities against various bacterial strains and fungal species (Kumar & Vijayakumar, 2017).
Antitumor Activity Studies
- Investigation of Antitumor Properties : Derivatives of this compound have shown antitumor activity in mice. The structural modifications impact their biological activity, demonstrating potential as antimitotic agents (Temple, Rener, Waud, & Noker, 1992).
Synthesis of Tetrazole Derivatives for Antimicrobial Activity
- Creation of Tetrazole Derivatives : Tetrazole derivatives of the compound have been synthesized and screened for their antimicrobial activities. Some derivatives displayed potent anticandidal agents with weak cytotoxicities (Kaplancıklı, Yurttaş, Özdemir, Turan-Zitouni, İşcan, Akalın, & Abu Mohsen, 2014).
Molecular Property Prediction and Antistaphylococcal Activity
- Molecular Properties and Antibacterial Activity : New derivatives synthesized from the compound have been characterized and evaluated for their antibacterial activity against Staphylococcus aureus strains. In silico studies predicted molecular properties indicating potential as drug candidates (Oliveira, Lira, Falcão-Silva, Siqueira-Júnior, Barbosa-Filho, & DE ATHAYDE-FILHO, 2012).
Eigenschaften
IUPAC Name |
1-(5-methyl-3-nitropyridin-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c1-5-3-7(10(12)13)8(6(2)11)9-4-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMLOSTIUYSOGEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C(=O)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[(1S)-4-ethoxycyclohex-3-en-1-yl]acetamide](/img/structure/B1407023.png)

![Ethyl 2-[[cyano-(4-methoxyphenyl)methyl]amino]acetate](/img/structure/B1407026.png)

![2-piperazin-1-yl-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one dihydrochloride](/img/structure/B1407031.png)
![3-Bromo-4-[4-(dimethylamino)piperidin-1-yl]benzonitrile](/img/structure/B1407035.png)


![4-[(1,3-Dimethyl-1H-pyrazol-5-yl)oxy]benzoic acid](/img/structure/B1407039.png)


![2-[4-(3-Methoxypropoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1407043.png)